3-Iodoquinoline

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

3-iodoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6IN/c10-8-5-7-3-1-2-4-9(7)11-6-8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDQXBRCPYKGVED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=N2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6IN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00460241 | |

| Record name | 3-iodoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00460241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79476-07-6 | |

| Record name | 3-iodoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00460241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-iodoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Iodoquinoline

Abstract

This technical guide provides a comprehensive overview of 3-Iodoquinoline, a critical heterocyclic compound in synthetic and medicinal chemistry. We delve into its fundamental properties, established and novel synthesis methodologies, detailed spectroscopic characterization, and its burgeoning applications in drug discovery and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering both foundational knowledge and field-proven insights to leverage this compound's full potential in research and development endeavors.

Introduction: The Significance of the Quinoline Scaffold and the Role of this compound

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds.[1][2][3] Its presence in drugs like chloroquine highlights its importance in tackling global health challenges. The introduction of a halogen, specifically iodine, at the 3-position of the quinoline ring, creates a versatile synthetic intermediate: this compound. The carbon-iodine bond is the most reactive among carbon-halogen bonds, making this compound an excellent substrate for a variety of cross-coupling reactions.[4] This reactivity allows for the facile introduction of diverse functional groups, enabling the systematic exploration of chemical space in the development of novel therapeutics and functional materials.[1][4]

Core Properties of this compound

A thorough understanding of the physicochemical properties of this compound is paramount for its effective use in synthesis and downstream applications.

Chemical and Physical Data

The fundamental identifiers and properties of this compound are summarized below. These values are critical for reaction planning, purification, and analytical characterization.

| Property | Value | Source(s) |

| CAS Number | 79476-07-6 | [5][6][7][8][9] |

| Molecular Formula | C9H6IN | [4][5][6][7] |

| Molecular Weight | 255.06 g/mol | [5][7][8] |

| Appearance | Off-white to light yellow solid | [7] |

| Melting Point | 61.5-62.5 °C | [5][7] |

| Boiling Point | 105-107 °C at 0.25 Torr | [5][7] |

| Density (Predicted) | 1.837 ± 0.06 g/cm³ | [5][7] |

| pKa (Predicted) | 2.89 ± 0.11 | [5][7] |

| LogP (Predicted) | 2.8 | [5] |

| InChIKey | NDQXBRCPYKGVED-UHFFFAOYSA-N | [4][6] |

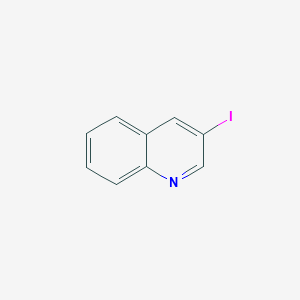

Structural Representation

The structure of this compound, with its key reactive site, is depicted below.

Caption: Chemical Structure of this compound.

Synthesis Methodologies: Pathways to a Versatile Intermediate

The synthesis of this compound can be approached through several strategic pathways. The choice of method often depends on the availability of starting materials, desired scale, and tolerance for specific reaction conditions.

Halogen Exchange from 3-Bromoquinoline

A prevalent and efficient method involves a Finkelstein-type halogen exchange reaction starting from the more readily available 3-bromoquinoline. This copper-catalyzed reaction offers high yields and is a reliable route for laboratory-scale synthesis.[7]

Causality Behind Experimental Choices:

-

Catalyst: Copper(I) iodide is an effective catalyst for this transformation, facilitating the displacement of bromide with iodide.

-

Ligand: N,N'-Dimethylethylenediamine acts as a ligand for the copper catalyst, enhancing its solubility and catalytic activity.

-

Solvent: 1,4-Dioxane is a suitable high-boiling aprotic solvent for this reaction, allowing for the necessary heating to drive the reaction to completion.

-

Inert Atmosphere: The use of an argon atmosphere is crucial to prevent the oxidation of the copper(I) catalyst, which would render it inactive.

Detailed Step-by-Step Protocol: [7]

-

To an oven-dried sealable glass tube, add 3-bromoquinoline (1.04 g, 5.0 mmol), sodium iodide (1.52 g, 10.0 mmol), and copper(I) iodide (100 mg, 0.5 mmol).

-

Seal the tube with a rubber septum and evacuate and backfill with argon three times.

-

Add 1,4-dioxane (5 mL) and N,N'-dimethylethylenediamine (0.12 mL, 1.0 mmol) via syringe.

-

Replace the septum with a PTFE screw cap and heat the reaction mixture at 110 °C for 22 hours.

-

After cooling to room temperature, dilute the mixture with a saturated aqueous solution of ammonium chloride (30 mL).

-

Extract the product with dichloromethane (4 x 25 mL).

-

Combine the organic layers, wash with brine (30 mL), and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to yield a brown residue.

-

Recrystallize the crude product from a hexane/ethyl acetate mixture to afford pure this compound.

Caption: Application of this compound in various cross-coupling reactions.

Role in the Development of Bioactive Molecules

The quinoline nucleus is a well-established pharmacophore. By using this compound as a starting material, medicinal chemists can rapidly generate libraries of novel compounds for screening against various biological targets. Iodo-quinoline derivatives have been investigated for their potential as antimicrobial and anticancer agents. [10][11]The ability to systematically modify the 3-position allows for the fine-tuning of a compound's structure-activity relationship (SAR) to optimize potency, selectivity, and pharmacokinetic properties.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

Hazard Identification: [8][12]* Harmful if swallowed (H302)

-

Causes skin irritation (H315)

-

Causes serious eye irritation (H319)

-

May cause respiratory irritation (H335)

Recommended Personal Protective Equipment (PPE): [13][14][15]* Eye Protection: Safety glasses with side-shields or goggles.

-

Hand Protection: Compatible chemical-resistant gloves.

-

Skin and Body Protection: Laboratory coat.

-

Respiratory Protection: Use in a well-ventilated area or with a fume hood.

Handling and Storage: [7][13][16]* Store in a tightly closed container in a dry, cool, and well-ventilated place.

-

Protect from light.

-

Avoid formation of dust and aerosols.

In case of accidental exposure, consult the Safety Data Sheet (SDS) for detailed first-aid measures. [13][14]

Conclusion

This compound, with its well-defined properties and versatile reactivity, stands as a cornerstone intermediate for synthetic and medicinal chemists. Its utility in constructing complex molecular architectures through reliable cross-coupling chemistries ensures its continued relevance in the pursuit of novel therapeutics and advanced materials. This guide has provided a comprehensive, technically grounded overview to empower researchers in their endeavors with this valuable compound.

References

- LookChem. (n.d.). This compound.

- National Center for Biotechnology Information. (n.d.). This compound. PubChem.

- The Royal Society of Chemistry. (2018). Supplementary Information.

- Hubei Ipure Biology Co., Ltd. (n.d.). This compound.

- Gzella, A., et al. (2024). New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. Molecules, 29(3), 738.

- ResearchGate. (n.d.). ¹³C NMR spectrum of compound 3.

- Organic Chemistry Portal. (n.d.). Synthesis of isoquinolines.

- National Center for Biotechnology Information. (n.d.). 6-Bromo-3-iodoquinoline. PubChem.

- Al Matarneh, C. M., et al. (2022). Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis. Molecules, 27(19), 6599.

- Organic Chemistry Portal. (n.d.). Synthesis of quinolines.

- R Discovery. (2018). Spectroscopic characterization of hydroxyquinoline derivatives with bromine and iodine atoms and theoretical investigation by DFT calculations, MD simulations and molecular docking studies.

- Gurban, A.-M., et al. (2021). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules, 26(18), 5467.

- Narayanaswami, S., et al. (1983). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 92(2), 145-151.

- Human Metabolome Database. (n.d.). ¹H NMR Spectrum (1D, 400 MHz, CDCl₃, experimental) (HMDB0033731).

- Zenodo. (2021). ROLE OF ISOQUINOLINE IN DRUG DISCOVERY.

- Ward, K. B., et al. (2020). Synthesis, and spectroscopic and structural characterization of three new styrylquinoline–benzimidazole hybrids. Acta Crystallographica Section C: Structural Chemistry, 76(Pt 10), 960-969.

- National Center for Biotechnology Information. (2025). New Tools in Heavy Metal Detection: Synthesis, Spectroscopic, and Quantum Chemical Characterization of Selected Water-Soluble Styryl Derivatives of Quinoline and 1,10-Phenanthroline.

- Houston, J. P., et al. (2007). Spectroscopic characterization of streptavidin functionalized quantum dots. Analytical Biochemistry, 364(1), 61-70.

- da Gama, A. N. S., & Soeiro, M. N. C. (2021). Quinoline-based Compounds as Key Candidates to Tackle Drug Discovery Programs of Microbicidal Agents. Current Pharmaceutical Design, 27(15), 1757-1762.

- MDPI. (2026). In Vitro and In Vivo Evaluation of Nitroxoline as an Effective Antimicrobial Alternative to Poultry Production.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. zenodo.org [zenodo.org]

- 3. Quinoline-based Compounds as Key Candidates to Tackle Drug Discovery Programs of Microbicidal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound (79476-07-6) for sale [vulcanchem.com]

- 5. lookchem.com [lookchem.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. This compound | 79476-07-6 [chemicalbook.com]

- 8. This compound | C9H6IN | CID 11253836 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 79476-07-6 | this compound - AiFChem [aifchem.com]

- 10. New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. 6-Bromo-3-iodoquinoline | C9H5BrIN | CID 68092728 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. file.medchemexpress.com [file.medchemexpress.com]

- 14. static.cymitquimica.com [static.cymitquimica.com]

- 15. echemi.com [echemi.com]

- 16. 5-bromo-3-iodoquinoline - Safety Data Sheet [chemicalbook.com]

3-Iodoquinoline: A Comprehensive Technical Guide for Advanced Synthesis and Application

Introduction: The Strategic Importance of 3-Iodoquinoline in Modern Chemistry

Within the vast landscape of heterocyclic chemistry, the quinoline scaffold stands as a "privileged structure," a recurring motif in a multitude of biologically active compounds and functional materials.[1][2] Among its many derivatives, this compound has emerged as a particularly strategic and versatile building block for researchers, scientists, and professionals in drug development. Its significance lies in the unique reactivity imparted by the iodine atom at the 3-position. This halogen serves as an exceptionally effective synthetic handle for the introduction of diverse molecular fragments through a variety of powerful cross-coupling reactions.

The carbon-iodine bond at an sp² center, such as the C3 position of the quinoline ring, is weaker and more readily activated than its bromo- and chloro-analogues. This heightened reactivity allows for milder reaction conditions, broader substrate scope, and often higher yields in pivotal carbon-carbon and carbon-nitrogen bond-forming reactions.[3] Consequently, this compound is not merely a chemical intermediate but a gateway to novel molecular architectures with significant potential in medicinal chemistry, particularly in the development of kinase inhibitors and other targeted therapeutics.[4][5]

This in-depth technical guide provides a comprehensive exploration of the core chemical properties of this compound. It is designed to equip researchers with both the foundational knowledge and the practical, field-proven insights necessary to effectively utilize this powerful reagent in their synthetic endeavors. We will delve into its synthesis, elucidate its reactivity through detailed protocols for key transformations, and provide a thorough analysis of its structural and safety characteristics.

Physicochemical and Safety Profile

A thorough understanding of a reagent's physical properties and safety hazards is a prerequisite for its effective and safe use in a laboratory setting.

Core Properties

This compound is a solid at room temperature with the following key physical and chemical identifiers:

| Property | Value | Source(s) |

| Molecular Formula | C₉H₆IN | [6] |

| Molecular Weight | 255.05 g/mol | [6] |

| CAS Number | 79476-07-6 | [6] |

| Appearance | Solid | [7] |

| Melting Point | 61.5-62.5 °C | |

| Boiling Point | 105-107 °C (at 0.25 Torr) | |

| IUPAC Name | This compound | [6] |

| SMILES | C1=CC=C2C(=C1)C=C(C=N2)I | [6] |

| InChIKey | NDQXBRCPYKGVED-UHFFFAOYSA-N | [6] |

Solubility Profile

Based on its structure and general behavior of similar heterocyclic compounds, this compound exhibits solubility in a range of common organic solvents. Precise quantitative data is sparse, but a qualitative assessment suggests good solubility in chlorinated solvents (dichloromethane, chloroform), ethers (diethyl ether, THF, 1,4-dioxane), and aromatic hydrocarbons (toluene). It is expected to have poor solubility in water and non-polar aliphatic hydrocarbons like hexane. This profile makes it amenable to a wide variety of reaction conditions and purification techniques such as recrystallization and column chromatography.

Safety and Handling

This compound is classified as harmful and requires careful handling in a laboratory setting. All operations should be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

GHS Hazard Statements: [8]

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.

Precautionary Measures: [9][10]

-

Prevention: Avoid breathing dust, fumes, or vapors. Wash skin thoroughly after handling. Do not eat, drink, or smoke when using this product. Use only outdoors or in a well-ventilated area.

-

Response: In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention. If on skin, wash with plenty of water. If swallowed, call a poison center or doctor if you feel unwell.

-

Storage: Store in a well-ventilated place. Keep container tightly closed.

-

Disposal: Dispose of contents/container to an approved waste disposal plant.

Synthesis of this compound: Pathways to a Key Intermediate

The preparation of this compound can be achieved through several synthetic routes. The choice of method often depends on the availability of starting materials and the desired scale of the reaction. Two of the most reliable and commonly employed methods are detailed below: copper-catalyzed halogen exchange and the Sandmeyer reaction.

Method 1: Copper-Catalyzed Halogen Exchange (Aromatic Finkelstein Reaction)

This is arguably the most direct and efficient method for the large-scale synthesis of this compound, starting from the more readily available and less expensive 3-bromoquinoline. The reaction is a variant of the Finkelstein reaction, adapted for aromatic systems, and is driven by the precipitation of the resulting sodium bromide in the organic solvent.

Causality and Rationale: The success of this transformation hinges on the use of a copper(I) catalyst in conjunction with a diamine ligand.[11][12] Copper(I) iodide is the catalyst of choice, and its role is to facilitate the halogen exchange via an oxidative addition-reductive elimination pathway. The diamine ligand, such as N,N'-dimethylethylenediamine, coordinates to the copper center, increasing its solubility and catalytic activity.[12] 1,4-Dioxane is an excellent solvent for this reaction as it effectively dissolves the organic components while allowing for the precipitation of the inorganic salt byproduct, thus driving the reaction equilibrium towards the product.

Caption: Workflow for the synthesis of this compound via copper-catalyzed halogen exchange.

Detailed Experimental Protocol:

-

Reaction Setup: To an oven-dried sealable reaction tube equipped with a magnetic stir bar, add 3-bromoquinoline (e.g., 1.04 g, 5.0 mmol, 1.0 equiv), sodium iodide (1.50 g, 10.0 mmol, 2.0 equiv), and copper(I) iodide (95 mg, 0.5 mmol, 0.1 equiv).

-

Inert Atmosphere: Seal the tube with a rubber septum, and then evacuate the tube and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.

-

Reagent Addition: Through the septum, add anhydrous 1,4-dioxane (5 mL) followed by N,N'-dimethylethylenediamine (0.11 mL, 1.0 mmol, 0.2 equiv) via syringe.

-

Reaction: Replace the septum with a PTFE screw cap, ensuring a tight seal. Place the reaction tube in a preheated oil bath at 110 °C and stir vigorously for 22-24 hours.

-

Work-up: After cooling to room temperature, dilute the reaction mixture with a saturated aqueous solution of ammonium chloride (30 mL). Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 25 mL).

-

Purification: Combine the organic layers, wash with brine (30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter. Concentrate the filtrate under reduced pressure to yield the crude product.

-

Recrystallization: Purify the crude brown residue by recrystallization from a hexane/ethyl acetate mixture to afford this compound as a crystalline solid.

Method 2: Sandmeyer Reaction from 3-Aminoquinoline

The Sandmeyer reaction provides a classic and effective alternative for synthesizing this compound, particularly when 3-aminoquinoline is the available starting material. This two-step process first involves the conversion of the amino group to a diazonium salt, which is then displaced by iodide.

Causality and Rationale: The diazotization step requires cold, acidic conditions (typically 0-5 °C) to form the unstable diazonium salt.[13] Sodium nitrite is the standard diazotizing agent, and a strong acid like hydrochloric acid is used to generate the necessary nitrous acid in situ. The subsequent displacement of the diazonium group with iodide is achieved by adding a solution of potassium iodide. Unlike other Sandmeyer reactions that often require a copper catalyst, the iodination is typically facile and does not require catalysis.[14] The reaction is driven by the irreversible loss of nitrogen gas.

Detailed Experimental Protocol:

-

Diazotization:

-

In a flask, suspend 3-aminoquinoline (e.g., 1.44 g, 10.0 mmol, 1.0 equiv) in a mixture of water (10 mL) and concentrated hydrochloric acid (5 mL).

-

Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (0.76 g, 11.0 mmol, 1.1 equiv in 5 mL of water) dropwise, ensuring the temperature remains below 5 °C.

-

Continue stirring the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.

-

-

Iodide Displacement:

-

In a separate beaker, dissolve potassium iodide (2.49 g, 15.0 mmol, 1.5 equiv) in water (10 mL) and cool it in an ice bath.

-

Slowly and carefully add the cold diazonium salt solution to the stirred potassium iodide solution. Effervescence (evolution of N₂ gas) will be observed.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.

-

-

Work-up and Purification:

-

Neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.

-

Extract the aqueous mixture with ethyl acetate (3 x 30 mL).

-

Combine the organic layers, wash with a 10% sodium thiosulfate solution (to remove any residual iodine), followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization to yield pure this compound.

-

The Synthetic Utility of this compound: A Hub for Cross-Coupling Chemistry

The C3-iodine bond is the key to the synthetic power of this compound, making it an ideal substrate for palladium-catalyzed cross-coupling reactions. These reactions allow for the precise and efficient formation of new carbon-carbon and carbon-heteroatom bonds, providing access to a vast array of substituted quinolines.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for constructing biaryl structures. With this compound, this reaction proceeds under relatively mild conditions to yield 3-arylquinolines.

Causality and Rationale: The catalytic cycle of the Suzuki reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[15] The high reactivity of the C-I bond facilitates the initial oxidative addition to the Pd(0) catalyst, often allowing for lower catalyst loadings and temperatures compared to analogous bromo or chloro substrates.[3] The choice of catalyst, ligand, and base is crucial. A catalyst like Pd(PPh₃)₄ or a combination of a Pd(II) source (e.g., Pd(OAc)₂) with a phosphine ligand is common.[9][16] The base (e.g., K₂CO₃, Cs₂CO₃) is required to activate the boronic acid for the transmetalation step.[17]

Caption: Catalytic cycle for the Suzuki-Miyaura coupling of this compound.

Detailed Experimental Protocol (Example with Phenylboronic Acid):

-

Reaction Setup: In a Schlenk flask, combine this compound (255 mg, 1.0 mmol, 1.0 equiv), phenylboronic acid (146 mg, 1.2 mmol, 1.2 equiv), and potassium carbonate (415 mg, 3.0 mmol, 3.0 equiv).

-

Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (35 mg, 0.03 mmol, 3 mol%).

-

Inert Atmosphere: Seal the flask, then evacuate and backfill with argon three times.

-

Solvent Addition: Add a degassed mixture of 1,4-dioxane (8 mL) and water (2 mL).

-

Reaction: Heat the mixture to 80-90 °C and stir for 4-12 hours, monitoring progress by TLC.

-

Work-up: After cooling, dilute the mixture with ethyl acetate (30 mL) and water (20 mL). Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by flash column chromatography (hexane/ethyl acetate) to yield 3-phenylquinoline.

Sonogashira Coupling: Accessing Alkynylated Quinolines

The Sonogashira coupling enables the direct linkage of a terminal alkyne to the 3-position of the quinoline ring, a valuable transformation for creating rigid molecular scaffolds.

Causality and Rationale: This reaction uniquely employs a dual-catalyst system: a palladium complex and a copper(I) salt (typically CuI).[14] The palladium catalyst activates the this compound via oxidative addition. Concurrently, the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This intermediate then undergoes transmetalation with the palladium complex, followed by reductive elimination to yield the product and regenerate the Pd(0) catalyst. An amine base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is essential both as a base and often as the solvent.[18]

Detailed Experimental Protocol (Example with Phenylacetylene):

-

Reaction Setup: To a dry Schlenk flask under an argon atmosphere, add this compound (255 mg, 1.0 mmol, 1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (14 mg, 0.02 mmol, 2 mol%), and copper(I) iodide (8 mg, 0.04 mmol, 4 mol%).

-

Solvent and Reagent Addition: Add anhydrous, degassed triethylamine (5 mL). Stir for a few minutes, then add phenylacetylene (0.13 mL, 1.2 mmol, 1.2 equiv) via syringe.

-

Reaction: Stir the reaction mixture at room temperature for 6-18 hours. The progress can be monitored by TLC. For less reactive alkynes, gentle heating (40-60 °C) may be required.

-

Work-up: Upon completion, remove the triethylamine under reduced pressure. Dissolve the residue in ethyl acetate (30 mL) and wash with a saturated aqueous solution of ammonium chloride (2 x 20 mL) and then brine (20 mL).

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to afford 3-(phenylethynyl)quinoline.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, allowing for the synthesis of 3-aminoquinoline derivatives from this compound.[8][19]

Causality and Rationale: This reaction relies on a palladium catalyst paired with a sterically bulky, electron-rich phosphine ligand (e.g., BINAP, XPhos, SPhos).[7][8] These specialized ligands are critical; they facilitate both the initial oxidative addition of the aryl iodide to the Pd(0) center and the final, often rate-limiting, reductive elimination step that forms the C-N bond.[10] A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOt-Bu), is required to deprotonate the amine, allowing it to coordinate to the palladium center.[20]

Caption: Catalytic cycle for the Buchwald-Hartwig amination of this compound.

Detailed Experimental Protocol (Example with Morpholine):

-

Reaction Setup: To an oven-dried Schlenk tube, add palladium(II) acetate [Pd(OAc)₂] (4.5 mg, 0.02 mmol, 2 mol%) and a suitable phosphine ligand like SPhos (16.4 mg, 0.04 mmol, 4 mol%).

-

Inert Atmosphere: Seal the tube, evacuate, and backfill with argon three times.

-

Reagent Addition: Under a positive pressure of argon, add sodium tert-butoxide (115 mg, 1.2 mmol, 1.2 equiv) and this compound (255 mg, 1.0 mmol, 1.0 equiv).

-

Solvent and Amine: Add anhydrous, degassed toluene (5 mL) via syringe, followed by morpholine (0.10 mL, 1.1 mmol, 1.1 equiv).

-

Reaction: Seal the tube tightly and heat in a preheated oil bath at 100 °C for 8-24 hours, monitoring by LC-MS or TLC.

-

Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.

-

Purification: Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by flash column chromatography to obtain 3-morpholinoquinoline.

Spectroscopic Characterization

Accurate structural confirmation is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for the characterization of this compound and its derivatives.

¹H and ¹³C NMR Analysis

The NMR spectra of this compound are distinct and allow for unambiguous identification. The proton and carbon atoms are numbered according to standard IUPAC nomenclature for the quinoline ring system.

¹H NMR (400 MHz, CDCl₃): The spectrum is characterized by signals in the aromatic region (δ 7.5-9.1 ppm).

-

H2 & H4: These protons appear as distinct doublets at the most downfield positions due to the deshielding effect of the adjacent nitrogen atom. H2 is typically found around δ 9.04 ppm and H4 around δ 8.55 ppm.

-

H5, H6, H7, H8: These protons on the benzene ring appear as a more complex set of multiplets between δ 7.5 and 8.1 ppm. Specific assignments often require 2D NMR techniques, but generally, H8 and H5 appear as doublets or doublet of doublets due to coupling with their respective neighbors.

¹³C NMR (101 MHz, CDCl₃): The carbon spectrum shows nine distinct signals.

-

C3: The most characteristic signal is for the carbon bearing the iodine atom (C3). Due to the heavy atom effect of iodine, this signal is shifted significantly upfield and appears around δ 90.0 ppm.

-

Aromatic Carbons: The remaining eight carbons appear in the typical aromatic region (δ 126-156 ppm). The quaternary carbons (C4a, C8a) can be identified by their lack of signal in a DEPT-135 experiment.

| ¹H NMR (CDCl₃) | ¹³C NMR (CDCl₃) |

| δ 9.04 (d, J = 1.8 Hz, 1H, H-2) | δ 155.6 (C-2) |

| δ 8.55 (m, 1H, H-4) | δ 146.3 (C-8a) |

| δ 8.07 (m, 1H, H-8) | δ 143.7 (C-4) |

| δ 7.73 (m, 2H, H-5, H-7) | δ 130.0 (CH) |

| δ 7.57 (m, 1H, H-6) | δ 129.5 (CH) |

| δ 127.4 (CH) | |

| δ 126.8 (C-4a) | |

| δ 89.8 (C-3) |

(Note: Exact chemical shifts and coupling constants may vary slightly depending on the solvent and spectrometer frequency. The data presented is representative.)

Conclusion and Outlook

This compound is a high-value, versatile intermediate that serves as a cornerstone for the synthesis of complex quinoline-based molecules. Its enhanced reactivity in palladium-catalyzed cross-coupling reactions, particularly the Suzuki, Sonogashira, and Buchwald-Hartwig aminations, provides a reliable and efficient platform for molecular diversification. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to leverage the full synthetic potential of this important building block. As the demand for novel, highly functionalized heterocyclic compounds continues to grow, especially in the field of drug discovery for targets like protein kinases, the strategic application of this compound is set to play an increasingly vital role in advancing chemical and biomedical sciences.

References

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- Klapars, A., & Buchwald, S. L. (2002). Copper-Catalyzed Halogen Exchange in Aryl Halides: An Aromatic Finkelstein Reaction. Journal of the American Chemical Society, 124(50), 14844–14845.

- Sheppard, T. D. (2009). Metal-catalysed halogen exchange reactions of aryl halides. Organic & Biomolecular Chemistry, 7(7), 1043-1052.

- Friesen, R. W., & Trimble, L. (2004). Comparison of the Suzuki cross-coupling reactions of 4,7-dichloroquinoline and 7-chloro-4-iodoquinoline with arylboronic acids using phosphine-free palladium catalysis in water. Canadian Journal of Chemistry, 82(2), 206-214.

- Zieliński, T., et al. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 160-169.

- Larghi, E. L., et al. (2022). Synthesis and Biological Activity of 3-(Heteroaryl)quinolin-2(1H)-ones Bis-Heterocycles as Potential Inhibitors of the Protein Folding Machinery Hsp90. Molecules, 27(2), 438.

- Wikipedia. (n.d.). Buchwald–Hartwig amination.

- Organic Chemistry Portal. (n.d.). Suzuki Coupling.

- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.

- Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.

- Gunawan, R., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science and Technology, 6(2), 267-298.

- University of Rochester. (2026). How To: Purify by Crystallization. Department of Chemistry.

Sources

- 1. Synthesis and biological activity of quinolinone and dihydroquinolinone p38 MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and Biological Activity of 3-(Heteroaryl)quinolin-2(1H)-ones Bis-Heterocycles as Potential Inhibitors of the Protein Folding Machinery Hsp90 [mdpi.com]

- 6. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. [PDF] Copper-catalyzed halogen exchange in aryl halides: an aromatic Finkelstein reaction. | Semantic Scholar [semanticscholar.org]

- 12. chemistry.mdma.ch [chemistry.mdma.ch]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Sandmeyer Reaction [organic-chemistry.org]

- 15. EP2602242B1 - Process for preparing compound by novel sandmeyer-like reaction using nitroxide radical compound as reaction catalyst - Google Patents [patents.google.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. files.core.ac.uk [files.core.ac.uk]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]

- 20. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

An In-depth Technical Guide to the Physical Properties of 3-Iodoquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract: 3-Iodoquinoline is a halogenated quinoline derivative of significant interest in medicinal chemistry and organic synthesis. A thorough understanding of its physical properties is fundamental for its application in drug design, reaction optimization, and materials science. This technical guide provides a comprehensive overview of the core physical characteristics of this compound, including its molecular attributes, thermal properties, and spectroscopic signature. Where experimental data is not available, scientifically grounded predictions and comparisons with analogous structures are provided. This guide is intended to be a valuable resource for researchers and professionals working with this versatile compound.

Molecular and Structural Properties

This compound is a heterocyclic aromatic compound with a molecular formula of C₉H₆IN.[1][2][3] Its structure consists of a quinoline bicyclic system with an iodine atom substituted at the 3-position.

Table 1: Core Molecular Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₉H₆IN | [1][2][3] |

| Molecular Weight | 255.06 g/mol | [1][2][3][4] |

| Exact Mass | 254.95450 Da | [1][4] |

| Canonical SMILES | C1=CC=C2C(=C1)C=C(C=N2)I | [1] |

| InChIKey | NDQXBRCPYKGVED-UHFFFAOYSA-N | [4] |

Physicochemical Characteristics

The physicochemical properties of this compound, such as its melting point, boiling point, and solubility, are critical for its handling, purification, and use in various applications.

Thermal Properties

This compound is a solid at room temperature with a defined melting point. Its boiling point has been reported at reduced pressure, which is a common practice for high-boiling-point organic compounds to prevent decomposition.

Table 2: Thermal and Predicted Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Melting Point | 61.5-62.5 °C | [1][5] |

| Boiling Point | 105-107 °C at 0.25 Torr | [1][5] |

| Predicted Density | 1.837 ± 0.06 g/cm³ | [1] |

| Predicted pKa | 2.89 ± 0.11 | [1] |

| Predicted LogP | 2.8 | [1][4] |

Note: Density, pKa, and LogP values are predicted and should be used as an estimation.

The determination of a sharp melting point range is a crucial indicator of the purity of a crystalline solid.

Methodology:

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus alongside a calibrated thermometer.

-

Heating: The sample is heated at a rate of 10-15 °C per minute initially, and then the rate is slowed to 1-2 °C per minute as the expected melting point is approached.

-

Observation: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂) are recorded. The melting point range is reported as T₁-T₂. A narrow range (e.g., 0.5-1 °C) is indicative of high purity.

Caption: Workflow for Melting Point Determination.

Solubility Profile

Table 3: Predicted Solubility of this compound

| Solvent | Polarity | Predicted Solubility | Rationale |

| Water | High | Insoluble | The large, nonpolar aromatic ring and the iodine atom outweigh the polarity of the nitrogen atom. |

| Methanol | High | Soluble | The polarity is similar enough to allow for dissolution. |

| Ethanol | High | Soluble | Similar to methanol, it should be a good solvent. |

| Acetone | Medium | Soluble | A good general solvent for moderately polar organic compounds. |

| Ethyl Acetate | Medium | Soluble | Expected to be a good solvent due to similar polarity. |

| Dichloromethane | Medium | Soluble | A common solvent for many organic solids. |

| Chloroform | Medium | Soluble | Similar to dichloromethane, it is expected to be a good solvent. |

| Toluene | Low | Sparingly Soluble | The aromatic nature of toluene should allow for some solubility. |

| Hexane | Low | Insoluble | The nonpolar nature of hexane is unlikely to dissolve the more polar this compound. |

| DMSO | High (Aprotic) | Soluble | A powerful aprotic solvent capable of dissolving a wide range of organic compounds. |

A straightforward experimental procedure can be employed to determine the qualitative solubility of this compound.

Methodology:

-

Preparation: Add approximately 10-20 mg of this compound to a test tube.

-

Solvent Addition: Add 1 mL of the test solvent to the test tube.

-

Observation: Agitate the mixture at room temperature for 1-2 minutes and observe if the solid dissolves completely.

-

Heating: If the solid does not dissolve, gently heat the mixture to determine if solubility increases with temperature.

-

Classification:

-

Soluble: The entire solid dissolves in 1 mL of solvent at room temperature.

-

Sparingly Soluble: Only a portion of the solid dissolves at room temperature, or it dissolves completely upon heating.

-

Insoluble: The solid does not visibly dissolve, even with heating.

-

Caption: Workflow for Qualitative Solubility Testing.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the hydrogen and carbon framework of the molecule.

¹H NMR (in CDCl₃): The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons. The chemical shifts (δ) are influenced by the electron-withdrawing effect of the nitrogen atom and the iodine substituent.

-

Expected Chemical Shifts (δ):

-

Protons on the pyridine ring (H2, H4) will be downfield due to the deshielding effect of the nitrogen atom.

-

Protons on the benzene ring (H5, H6, H7, H8) will appear in the typical aromatic region.

-

The proton at the 2-position is expected to be the most downfield signal.

-

¹³C NMR (in CDCl₃): The carbon NMR spectrum will show nine distinct signals corresponding to the nine carbon atoms in the molecule.

-

Expected Chemical Shifts (δ):

-

The carbon atom bonded to the iodine (C3) will be significantly shielded.

-

Carbons adjacent to the nitrogen atom (C2 and C8a) will be deshielded and appear downfield.

-

The remaining carbon signals will be in the aromatic region.

-

Table 4: Reported NMR Data for this compound in CDCl₃

| Nucleus | Chemical Shift (δ, ppm) | Source(s) |

| ¹H | 8.76 (d, J = 8.5, 1.0 Hz, 1H), 7.76 – 7.68 (m, 2H), 7.56 (ddd, J = 8.2, 6.8, 1.2 Hz, 1H) | [2] |

| ¹³C | 90.0, 127.0, 127.6, 129.7, 130.2, 137.3, 143.9, 146.5, 155.8 | [2] |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide information about the molecular formula. The molecular ion peak (M⁺) in the mass spectrum of this compound will correspond to its molecular weight.[6][7][8]

-

Expected Molecular Ion Peak (M⁺): m/z = 255

Given that iodine has only one stable isotope (¹²⁷I), the molecular ion peak will be a single distinct peak.[9]

Infrared (IR) Spectroscopy

Table 5: Predicted Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretching | 3100 - 3000 |

| Aromatic C=C | Stretching | 1600 - 1450 |

| C-N | Stretching | 1350 - 1000 |

| C-I | Stretching | 600 - 500 |

The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of absorptions that is unique to the molecule.[10]

Crystal Structure and Solid-State Properties

A definitive crystal structure for this compound is not publicly available. However, insights into its solid-state packing can be inferred from the structures of related iodo-substituted aromatic compounds. The crystal packing is likely to be influenced by a combination of intermolecular forces.[11][12][13]

-

π-π Stacking: The planar aromatic quinoline rings are expected to exhibit π-π stacking interactions, which will play a significant role in the crystal lattice formation.[13]

-

Halogen Bonding: The iodine atom can participate in halogen bonding (I•••N or I•••π interactions), which are directional non-covalent interactions that can influence the crystal packing.[12]

-

C-H•••π Interactions: Weak hydrogen bonds between the aromatic C-H groups and the π-system of adjacent molecules may also contribute to the overall crystal stability.[11]

Safety and Handling

This compound is associated with several hazards and should be handled with appropriate safety precautions.

GHS Hazard Statements: [4]

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.

Recommended Handling Procedures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place away from light.

Conclusion

This technical guide has provided a detailed overview of the key physical properties of this compound. The data and protocols presented herein are intended to serve as a valuable resource for scientists and researchers, facilitating the safe and effective use of this important chemical compound in a variety of research and development applications. While experimental data for some properties are limited, the provided predictions and analogies offer a solid foundation for practical laboratory work.

References

- National Center for Biotechnology Information. PubChem Compound Summary for CID 11253836, this compound. [Link]

- LookChem. This compound. [Link]

- Wikipedia.

- National Center for Biotechnology Information. Crystal structures of two bis(iodomethyl)benzene derivatives: similarities and differences in the crystal packing. [Link]

- MDPI.

- National Center for Biotechnology Information. How the Position of Substitution Affects Intermolecular Bonding in Halogen Derivatives of Carboranes: Crystal Structures of 1,2,3- and 8,9,12-Triiodo-ortho-carboranes. [Link]

- Chem-Space.

- ResearchGate. Part of the crystal structure of (I)

- Digital CSIC. Static discrete disorder in the crystal structure of iododiflunisal: on the importance of hydrogen bond, halogen bond and π–π stacking interactions. [Link]

- Maricopa Open Digital Press.

- ResearchGate.

- YouTube. molecular ion peak. [Link]

- University of Calgary. Table of Characteristic IR Absorptions. [Link]

- De La Salle University.

- ResearchGate. Infrared spectra and the structure of drugs of the fluoroquinolone group. [Link]

- LibreTexts Chemistry. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I. [Link]

- LibreTexts Chemistry. The Molecular Ion (M⁺) Peak. [Link]

- National Center for Biotechnology Information. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. [Link]

- PeerJ. Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. [Link]

- ResearchGate. Improving LogP Prediction of Chemical Compounds for Drug Development by a Novel Graph CNN Design. [Link]

- ResearchGate. Predicted pKa values for the secondary and tertiary amines shown in... [Link]

- RJPBCS. IR Spectroscopic Study of Substances Containing Iodine Adduct. [Link]

- YouTube. Identifying elements from molecular ion peak in mass spectrum. [Link]

- PubChemLite. This compound (C9H6IN). [Link]

- National Institute of Standards and Technology. Quinoline - the NIST WebBook. [Link]

- Omni Calculator.

- LibreTexts Chemistry. 6.2A: Overview of Boiling Point. [Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. This compound (79476-07-6) for sale [vulcanchem.com]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. This compound | C9H6IN | CID 11253836 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 79476-07-6 [chemicalbook.com]

- 6. m.youtube.com [m.youtube.com]

- 7. asdlib.org [asdlib.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 11. Crystal structures of two bis(iodomethyl)benzene derivatives: similarities and differences in the crystal packing - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

3-Iodoquinoline synthesis from 3-bromoquinoline.

An In-depth Technical Guide to the Synthesis of 3-Iodoquinoline from 3-Bromoquinoline: Strategy, Mechanism, and Application

Authored by: A Senior Application Scientist

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. The functionalization of this heterocycle is paramount for drug discovery, and this compound represents a particularly valuable intermediate due to the reactivity of the carbon-iodine bond in modern cross-coupling reactions. This guide provides a comprehensive technical overview of the synthesis of this compound from its 3-bromo analogue. We delve into the mechanistic underpinnings of the aromatic Finkelstein reaction, compare catalytic systems, present optimized experimental protocols, and offer field-proven insights for researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of this compound

Quinolines are a privileged class of heterocyclic compounds, with derivatives clinically employed as antimalarial, anticancer, antibacterial, and antifungal agents.[1] The ability to selectively modify the quinoline core is crucial for developing new chemical entities with enhanced biological activity. While 3-bromoquinoline is a common synthetic intermediate, the corresponding this compound is often more desirable for further elaboration.[2] The weaker C-I bond, compared to the C-Br bond, makes this compound a superior substrate for a variety of palladium- and copper-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, Heck, and Buchwald-Hartwig aminations, enabling the construction of complex molecular architectures.[3][4]

The direct conversion of 3-bromoquinoline to this compound is achieved through a halogen exchange (HALEX) reaction. This transformation, while conceptually simple, requires specific catalytic conditions to proceed on an aromatic sp²-hybridized carbon, a process known as the Aromatic Finkelstein Reaction.[5][6]

Theoretical Framework: Overcoming the Challenge of Aryl Halide Exchange

The classic Finkelstein reaction is a nucleophilic bimolecular substitution (SN2) process highly effective for converting alkyl chlorides or bromides to alkyl iodides.[7][8] The reaction is typically driven to completion by using sodium iodide in acetone, where the resulting sodium chloride or bromide precipitates, shifting the equilibrium according to Le Chatelier's principle.[7][9]

However, this direct SN2 mechanism is not feasible for aryl halides like 3-bromoquinoline. The C(sp²)-Br bond is significantly stronger than a C(sp³)-Br bond, and the geometry of the aromatic ring prevents the backside attack required for an SN2 reaction. Therefore, the transformation necessitates the use of a transition metal catalyst to facilitate the halogen exchange.[5][10]

The most successful and widely adopted approach is the copper-catalyzed aromatic Finkelstein reaction.[5][6] This method generally requires high temperatures and polar aprotic solvents to achieve efficient conversion.

Catalytic Systems and Mechanistic Insights

While various metals have been explored, copper has proven to be the most effective and practical catalyst for this transformation.

Copper-Catalyzed Aromatic Finkelstein Reaction

The seminal work in this area demonstrated that copper(I) iodide (CuI) can effectively catalyze the exchange of aryl bromides to aryl iodides.[5] The reaction is believed to proceed through an oxidative addition-reductive elimination pathway.

Proposed Mechanism:

-

Oxidative Addition: The active Cu(I) catalyst undergoes oxidative addition with 3-bromoquinoline to form a transient, high-valent arylcopper(III) intermediate.

-

Halide Exchange: The iodide anion displaces the bromide from the copper center.

-

Reductive Elimination: The arylcopper(III) species undergoes reductive elimination to yield the desired this compound product and regenerate the Cu(I) catalyst, completing the cycle.[5]

The use of ligands, such as diamines (e.g., N,N'-dimethylethylenediamine) or amino acids (e.g., L-proline), can significantly accelerate the reaction by stabilizing the copper intermediates and increasing the catalyst's solubility and reactivity.[5]

Caption: Proposed catalytic cycle for the copper-catalyzed conversion of 3-bromoquinoline to this compound.

Alternative Catalytic Systems

-

Nickel Catalysis: Nickel complexes have also been shown to catalyze the aromatic Finkelstein reaction. Mechanistic studies suggest these reactions may proceed via a radical chain process rather than a purely oxidative addition pathway.[5][7]

-

Palladium Catalysis: While palladium is a cornerstone of cross-coupling chemistry involving haloquinolines, its direct application in catalyzing halogen exchange is less common.[3][11] Mechanistic investigations have shown that palladium(I) dimers can react with aryl iodides, but synthetically useful protocols are not as well-established as copper-based systems.[5]

Optimization of Reaction Parameters

The success of the synthesis hinges on the careful selection of several key parameters. Modern techniques such as microwave irradiation can dramatically enhance reaction efficiency.

| Parameter | Conventional Heating | Microwave Irradiation | Rationale & Causality |

| Iodide Source | Sodium Iodide (NaI) or Potassium Iodide (KI) | Sodium Iodide (NaI) | NaI is highly soluble in common polar aprotic solvents. A large excess is used to drive the equilibrium forward. |

| Catalyst | Copper(I) Iodide (CuI) | Copper(I) Iodide (CuI) | CuI is the most common and effective pre-catalyst for this transformation.[5] |

| Ligand (Optional) | N,N'-Dimethylethylenediamine or L-Proline | Often not required | Ligands stabilize the copper catalyst, but the rapid, high-energy heating in a microwave can often overcome the activation barrier without a ligand.[5] |

| Solvent | N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | N,N-Dimethylformamide (DMF) | High-boiling point polar aprotic solvents are required to dissolve the reagents and reach the necessary temperatures for C-Br bond activation.[5][7] |

| Temperature | 150 - 180 °C | 180 - 220 °C | High thermal energy is required to overcome the significant activation barrier of the initial oxidative addition step. |

| Reaction Time | 12 - 48 hours | 30 - 90 minutes | Microwave heating provides rapid, uniform, and efficient energy transfer directly to the polar solvent and reagents, drastically reducing reaction times.[12][13] |

| Typical Yield | 70 - 90% | 85 - 95% | The shorter reaction times under microwave conditions can reduce the formation of degradation byproducts, often leading to higher isolated yields.[14] |

Detailed Experimental Protocol: Microwave-Assisted Synthesis

This protocol describes a robust and rapid microwave-assisted synthesis, which has become the preferred method for its efficiency and high yields.

Reagents and Materials

-

3-Bromoquinoline (1.0 eq)[15]

-

Sodium Iodide (NaI) (3.0 eq)

-

Copper(I) Iodide (CuI) (0.1 eq)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Equipment

-

Microwave synthesis reactor with a sealed reaction vessel (e.g., 10 mL)

-

Magnetic stir bar

-

Rotary evaporator

-

Separatory funnel

-

Standard laboratory glassware

-

Flash chromatography system

Experimental Workflow Diagram

Caption: Step-by-step workflow for the microwave-assisted synthesis of this compound.

Step-by-Step Procedure

-

Preparation: To a 10 mL microwave reaction vessel equipped with a magnetic stir bar, add 3-bromoquinoline (e.g., 416 mg, 2.0 mmol), sodium iodide (900 mg, 6.0 mmol), and copper(I) iodide (38 mg, 0.2 mmol).

-

Solvent Addition: Add anhydrous DMF (4 mL) to the vessel.

-

Sealing: Securely cap the vessel.

-

Microwave Irradiation: Place the vessel in the microwave reactor. Irradiate the mixture with stirring at a constant temperature of 200°C for 60 minutes.

-

Cooling & Dilution: After the reaction is complete, allow the vessel to cool to room temperature. Dilute the dark reaction mixture with ethyl acetate (40 mL).

-

Aqueous Work-up: Transfer the mixture to a separatory funnel. Wash with water (2 x 20 mL) to remove the DMF. Wash with a saturated aqueous solution of sodium thiosulfate (20 mL) to remove any residual iodine, followed by a wash with brine (20 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford this compound as a solid.

Troubleshooting and Safety Considerations

-

Safety: 3-Bromoquinoline is a skin and eye irritant.[15] DMF is a toxic solvent. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Microwave synthesis involves high pressures and temperatures; use only certified vessels and operate the instrument according to the manufacturer's guidelines.

-

Incomplete Reaction: If conversion is low (as determined by TLC or LC-MS analysis of a crude sample), the reaction time or temperature can be increased. Ensure reagents, especially the solvent, are anhydrous, as water can interfere with the catalyst.

-

Dark-Colored Crude Product: The reaction mixture is often dark due to copper species and potential side reactions. The aqueous wash with sodium thiosulfate is critical for decolorizing the organic layer by reducing elemental iodine (I₂) back to iodide (I⁻).

-

Purification Challenges: The product, this compound, has similar polarity to the starting material, 3-bromoquinoline. Careful column chromatography with a shallow solvent gradient is necessary to achieve good separation.

Conclusion

The conversion of 3-bromoquinoline to this compound via a copper-catalyzed aromatic Finkelstein reaction is a robust and essential transformation for synthetic and medicinal chemists. The adoption of microwave-assisted protocols has significantly improved the efficiency of this reaction, offering drastically reduced reaction times and often higher yields compared to conventional heating methods. The resulting this compound is a versatile building block, primed for a wide array of subsequent cross-coupling reactions, thereby facilitating the rapid development of novel and complex quinoline-based molecules for drug discovery and materials science.

References

- ScienceDirect. (n.d.). Palladium in Quinoline Synthesis.

- Wikipedia. (n.d.). Finkelstein reaction.

- ACS Publications. (2018). Regioselective Synthesis of 3-Bromoquinoline Derivatives and Diastereoselective Synthesis of Tetrahydroquinolines via Acid-Promoted Rearrangement of Arylmethyl Azides. The Journal of Organic Chemistry.

- PMC - NIH. (n.d.). Metal-Mediated Halogen Exchange in Aryl and Vinyl Halides: A Review.

- PMC - PubMed Central. (n.d.). Palladium-Catalysed Synthesis and Transformation of Quinolones.

- BYJU'S. (n.d.). Finkelstein Reaction.

- Science Info. (2023). Finkelstein reaction.

- Science.gov. (n.d.). halogen exchange reaction: Topics by Science.gov.

- Asian Journal of Research in Chemistry. (n.d.). Microwave assisted synthesis of some Traditional reactions.

- J&K Scientific LLC. (2025). Finkelstein Reaction.

- PubMed Central. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds.

- PubMed. (2021). Microwave Irradiation: Alternative Heating Process for the Synthesis of Biologically Applicable Chromones, Quinolones, and Their Precursors.

- PubChem. (n.d.). 3-Bromoquinoline.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Redirecting [linkinghub.elsevier.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Metal-Mediated Halogen Exchange in Aryl and Vinyl Halides: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scienceinfo.com [scienceinfo.com]

- 7. Finkelstein reaction - Wikipedia [en.wikipedia.org]

- 8. byjus.com [byjus.com]

- 9. jk-sci.com [jk-sci.com]

- 10. halogen exchange reaction: Topics by Science.gov [science.gov]

- 11. Palladium-Catalysed Synthesis and Transformation of Quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ajrconline.org [ajrconline.org]

- 13. Microwave Irradiation: Alternative Heating Process for the Synthesis of Biologically Applicable Chromones, Quinolones, and Their Precursors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 3-Bromoquinoline | C9H6BrN | CID 21413 - PubChem [pubchem.ncbi.nlm.nih.gov]

Regioselective synthesis of 3-Iodoquinoline.

An In-depth Technical Guide to the Regioselective Synthesis of 3-Iodoquinoline

Authored by: A Senior Application Scientist

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science. Functionalization of this heterocycle is crucial for modulating its physicochemical and pharmacological properties. Among its halogenated derivatives, this compound stands out as a particularly versatile synthetic intermediate, primarily for its utility in cross-coupling reactions to build molecular complexity. However, the regioselective installation of an iodine atom at the C3 position presents a significant synthetic challenge due to the inherent electronic properties of the quinoline ring, which typically favor functionalization at other positions. This technical guide provides an in-depth analysis of field-proven, reliable, and innovative methodologies for the regioselective synthesis of this compound. We will explore the mechanistic underpinnings, operational details, and comparative advantages of key strategies, including direct C-H iodination, electrophilic cyclization, and transformations from pre-functionalized precursors. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive and practical understanding of this critical synthetic transformation.

The Strategic Importance of the this compound Motif

The C-I bond is the most reactive among carbon-halogen bonds, making iodoarenes, including this compound, highly prized precursors in modern organic synthesis. They are exceptionally effective substrates in a multitude of transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig amination. The ability to selectively introduce a wide range of substituents at the C3 position opens a gateway to vast chemical libraries of novel quinoline derivatives for drug discovery and materials science applications.

The primary challenge lies in overcoming the natural reactivity of the quinoline system. Electrophilic attack typically occurs on the benzene ring (C5 and C8), while nucleophilic attack favors the C2 and C4 positions of the pyridine ring. Therefore, achieving selective C3 functionalization requires carefully designed strategies that override these inherent tendencies.

Methodologies for Regioselective C3-Iodination

We will now dissect the most effective and scientifically robust methods for synthesizing this compound. The discussion is structured around the core synthetic strategy, providing both the "why" and the "how" for each approach.

Direct C-H Functionalization: A Modern, Atom-Economical Approach

Directly converting a C-H bond to a C-I bond is the most elegant and atom-economical strategy, avoiding the need for pre-functionalized starting materials. Recent advances have made this a viable and highly selective method for accessing this compound.

A powerful method for achieving C3 selectivity is through a radical-based mechanism.[1][2] The reaction is predicated on the in situ generation of an iodine radical (I•), which exhibits a different regiochemical preference compared to electrophilic iodinating species.

Causality of C3 Selectivity: The quinoline ring is electron-deficient. The addition of a radical to the ring generates a radical intermediate. The most stable intermediate is formed when the radical adds to the C4 position, leaving a stabilized radical at the C3 position. Subsequent trapping of this intermediate leads to the C3-iodinated product. This pathway is favored over addition at other positions which would result in less stable intermediates.[3][4] A prominent and effective system for this transformation involves the use of an oxidant, such as potassium persulfate (K₂S₂O₈), a source of iodide (e.g., NaI or I₂), and often a metal catalyst to facilitate the generation of the iodine radical.[5][6]

Sources

- 1. The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC07799K [pubs.rsc.org]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. scispace.com [scispace.com]

- 6. Regioselective, Molecular Iodine-Mediated C3 Iodination of Quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Structural Gateway to Functional Molecules

An In-Depth Technical Guide to the ¹H NMR Spectrum of 3-Iodoquinoline

For Researchers, Scientists, and Drug Development Professionals

This compound is a pivotal heterocyclic compound, serving as a versatile building block in organic synthesis and drug discovery.[1] Its quinoline core is a feature of numerous biologically active molecules, and the iodine atom at the 3-position provides a reactive handle for a multitude of cross-coupling reactions, enabling the construction of complex molecular architectures.[2] Accurate structural elucidation is paramount for its use as a synthetic precursor, and Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is the primary analytical technique for this purpose. This guide provides a detailed interpretation of the ¹H NMR spectrum of this compound, grounded in fundamental principles and experimental considerations, to empower researchers in their synthetic and analytical endeavors.

Core Principles: Understanding the Quinoline Scaffold and Substituent Effects

The ¹H NMR spectrum of a substituted quinoline is a rich tapestry of information derived from the unique electronic environment of each proton. The parent quinoline molecule consists of two fused aromatic rings—a benzene ring and a pyridine ring—and has seven aromatic protons. The nitrogen atom in the pyridine ring is strongly electron-withdrawing, which significantly influences the chemical shifts of nearby protons.

The Influence of the Iodine Substituent

When an iodine atom is introduced at the 3-position, it modulates the electronic landscape of the quinoline core in two primary ways:

-

Inductive and Anisotropic Effects: As a halogen, iodine is electronegative and exerts an electron-withdrawing inductive effect, which deshields (shifts downfield) nearby protons, particularly H2 and H4. Furthermore, its large electron cloud produces a magnetic anisotropy effect, which can either shield or deshield adjacent protons depending on their spatial orientation relative to the C-I bond.

-

Removal of a Proton: The substitution at the 3-position removes a proton, simplifying the spectrum in one respect but altering the coupling patterns of the remaining protons, H2 and H4.

Detailed Spectral Analysis of this compound

To fully interpret the spectrum, we must consider each proton individually. The standard numbering of the quinoline ring is used for all assignments.

Figure 1. Structure and proton numbering of this compound.

Figure 1. Structure and proton numbering of this compound.

The ¹H NMR spectrum of this compound is characterized by two distinct regions: the signals from the pyridine ring protons (H2, H4) and the signals from the benzene ring protons (H5, H6, H7, H8).

Pyridine Ring Protons: H2 and H4

The protons at the 2- and 4-positions are most affected by the adjacent electron-withdrawing nitrogen atom, causing them to resonate at the furthest downfield region of the spectrum.

-

H2: This proton is immediately adjacent to the nitrogen atom. The iodine at C3 removes its direct coupling partner (H3). Consequently, H2 is expected to appear as a sharp singlet or a very narrow doublet due to a small four-bond coupling (⁴J) to H4. Its chemical shift is significantly downfield.

-

H4: Similar to H2, this proton is alpha to the nitrogen and is strongly deshielded. The iodine at C3 also removes its direct coupling partner. H4 is therefore expected to be a sharp singlet or a narrow doublet due to the small ⁴J coupling to H2.

Benzene Ring Protons: H5, H6, H7, and H8

These four protons form a more complex, coupled system characteristic of a substituted benzene ring. Their chemical shifts are less influenced by the nitrogen and iodine but follow predictable patterns based on their connectivity.

-

H8: This proton is in a "peri" position relative to the nitrogen atom, leading to deshielding. It has only one ortho-coupling partner (H7), so it typically appears as a doublet.

-

H5: This proton is ortho to the ring junction. It is coupled to H6 (ortho-coupling) and will appear as a doublet.

-

H7: This proton has two ortho-coupling partners (H6 and H8) and is expected to appear as a triplet or, more accurately, a doublet of doublets.

-

H6: This proton is coupled to H5 and H7 (both ortho) and will also appear as a triplet or doublet of doublets.

Summary of Expected Chemical Shifts and Couplings

The following table summarizes the predicted and experimentally observed ¹H NMR data for this compound in Chloroform-d (CDCl₃). The experimental data is compiled from available sources, which may show slight variations.[3]

| Proton | Predicted Multiplicity | Expected Coupling Constants (J, Hz) | Observed Chemical Shift (δ, ppm)[3] | Assignment Rationale |

| H2 | Doublet (d) | ⁴JH2-H4 ≈ 1-2 Hz | ~8.9 - 9.1 (Predicted) | Most deshielded proton due to proximity to Nitrogen. Appears as a sharp signal. |

| H4 | Doublet (d) | ⁴JH4-H2 ≈ 1-2 Hz | 8.76 | Deshielded by Nitrogen. The provided data likely corresponds to H4 or H2. |

| H8 | Doublet (dd) | ³JH8-H7 ≈ 8-9 Hz; ⁴JH8-H6 ≈ 1-2 Hz | Part of 7.68 - 7.76 multiplet | Deshielded by proximity to the nitrogen lone pair. Coupled to H7. |

| H5 | Doublet (d) | ³JH5-H6 ≈ 8-9 Hz | Part of 7.68 - 7.76 multiplet | Typical ortho-coupled aromatic proton. |

| H7 | Triplet (ddd) | ³JH7-H8 ≈ 8-9 Hz; ³JH7-H6 ≈ 7-8 Hz | 7.56 | Coupled to both H6 and H8. |

| H6 | Triplet (ddd) | ³JH6-H5 ≈ 8-9 Hz; ³JH6-H7 ≈ 7-8 Hz | (Predicted within 7.5-7.7 range) | Coupled to both H5 and H7. |

Note: The experimental data from the source[3] appears incomplete. The assignments are a synthesis of this data and established chemical shift predictions for quinoline systems.

Experimental Protocol for Data Acquisition

To ensure high-quality, reproducible data, a standardized experimental protocol is essential. The following steps outline a robust methodology for acquiring the ¹H NMR spectrum of this compound.

Step-by-Step Methodology

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial. Chloroform-d is a common choice for its good solubilizing power and minimal signal overlap.

-

Add a small amount of an internal standard, typically tetramethylsilane (TMS), to set the chemical shift reference to 0.00 ppm.

-

Ensure the solution is clear and free of particulate matter. Filter if necessary.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup (for a 400 MHz Spectrometer):

-

Insert the sample into the spectrometer's magnet.

-

Lock onto the deuterium signal of the solvent (CDCl₃ lock signal at 77.16 ppm in the ¹³C channel).

-

Shim the magnetic field to optimize homogeneity, aiming for narrow and symmetrical peak shapes for the solvent or TMS signal.

-

Set acquisition parameters:

-

Spectral Width: ~16 ppm (to ensure all aromatic signals are captured).

-

Pulse Angle: 30-45 degrees (for quantitative accuracy).

-

Acquisition Time: ~2-3 seconds.

-

Relaxation Delay: 2-5 seconds (to allow for full proton relaxation).

-

Number of Scans: 8-16 scans (adjust for sample concentration).

-

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the spectrum to ensure all peaks are in positive absorption mode.

-

Perform a baseline correction to obtain a flat baseline.

-

Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm (or the residual CHCl₃ peak to 7.26 ppm).

-

Integrate all signals to determine the relative number of protons for each peak.

-

Workflow Visualization

Caption: Standard workflow for ¹H NMR sample preparation and data acquisition.

Critical Factors Influencing the Spectrum

The precise chemical shifts observed for this compound can be influenced by several experimental variables.

-

Solvent Effects: The choice of deuterated solvent can alter the chemical shifts of protons. Aromatic solvents like benzene-d₆ can induce significant upfield or downfield shifts due to anisotropic effects, which can be useful for resolving overlapping signals.

-

Concentration Dependence: Quinoline and its derivatives are known to engage in π-π stacking interactions in solution. As concentration increases, molecules tend to form aggregates, often in an anti-parallel conformation. This stacking creates shielding or deshielding zones that can cause the chemical shifts of the aromatic protons to change, a key diagnostic feature to be aware of when comparing spectra.

Advanced NMR Techniques for Unambiguous Assignment

While a 1D ¹H NMR spectrum provides substantial information, complex or overlapping signals may require advanced 2D NMR experiments for definitive structural confirmation.

-